molecular formula C6H4FNO2 B1295920 6-Fluoronicotinic acid CAS No. 403-45-2

6-Fluoronicotinic acid

Cat. No.: B1295920
CAS No.: 403-45-2
M. Wt: 141.1 g/mol
InChI Key: UJDLCTNVHJEBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoronicotinic acid (CAS: 403-45-2) is a fluorinated derivative of nicotinic acid (pyridine-3-carboxylic acid) with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. Its molecular formula is C₆H₄FNO₂, and it has a molecular weight of 141.10 g/mol . This compound is widely used as a bioactive building block in medicinal chemistry, particularly in the synthesis of positron emission tomography (PET) tracers for imaging metabolic processes . Its derivatives, such as this compound-2,3,5,6-tetrafluorophenyl ester, are critical prosthetic groups for rapid fluorine-18 radiolabeling of peptides and proteins, enabling applications in cancer imaging (e.g., targeting PSMA or integrin receptors) .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoronicotinic acid can be synthesized through several methods. One common approach involves the fluorination of pyridine-3-carboxylic acid esters using sodium hydroxide . Another method includes the catalytic exchange of 2,5-dibromopyridine with isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate, which is then fluoridated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Radiopharmaceutical Development

6-Fluoronicotinic acid serves as a key building block in the synthesis of radiolabeled compounds for positron emission tomography (PET). Its derivatives are employed to create tracers that visualize metabolic processes in vivo.

  • Case Study: Radiolabeling for PET
    A study developed a method for radiolabeling 6-[^18F]fluoronicotinic acid with fluorine-18, yielding high radiochemical purity. This compound was conjugated to peptides targeting fatty acid binding protein 3 (FABP3), demonstrating specific binding in malignant tissues, which could enhance cancer imaging techniques .

Medicinal Chemistry

The compound is utilized as a molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are investigated for therapeutic applications, particularly in oncology.

  • Case Study: Pancreatic Cancer Treatment
    A derivative synthesized from this compound has shown promise in treating pancreatic cancer. The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further clinical development .

Bioconjugation Techniques

This compound is employed as a prosthetic group in bioconjugation reactions, allowing for the attachment of fluorine-18 to biomolecules such as peptides and proteins.

  • Case Study: Fast Indirect Fluorine-18 Labeling
    Research demonstrated that using this compound-2,3,5,6-tetrafluorophenyl ester as a prosthetic group enabled efficient radiolabeling of proteins and peptides. This method reduced synthesis time while achieving good yields, which is critical for clinical applications .

Mechanism of Action

The mechanism of action of 6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a molecular scaffold, facilitating the binding of active pharmaceutical ingredients to their targets. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 6-fluoronicotinic acid but differ in substituents, reactivity, and applications:

6-(Difluoromethoxy)nicotinic Acid

  • Structure : Difluoromethoxy (-OCF₂) group at position 6, carboxylic acid at position 3.
  • Molecular Weight : 189.12 g/mol .
  • Applications remain underexplored but may include radiolabeling or medicinal chemistry .

5-Bromo-2-fluoronicotinic Acid

  • Structure : Bromine at position 5, fluorine at position 2, carboxylic acid at position 3.
  • Molecular Weight : ~220 g/mol (calculated) .
  • Key Differences : The bromine atom increases molecular weight and may reduce metabolic stability. Primarily studied for crystallographic properties rather than biomedical applications .

5-Fluoropyridine-2-carboxylic Acid

  • Structure : Fluorine at position 5, carboxylic acid at position 2.
  • Molecular Weight : 141.10 g/mol .
  • Key Differences: The shifted carboxylic acid group (position 2 vs. 3) alters hydrogen-bonding interactions. Used in melanoma theranostic agents but shows distinct biodistribution compared to this compound derivatives .

6-Phenylnicotinic Acid

  • Structure : Phenyl group at position 6, carboxylic acid at position 3.
  • Molecular Weight : 199.20 g/mol .
  • Key Differences : The bulky phenyl group introduces steric hindrance, limiting conjugation efficiency. Primarily used in structural studies rather than radiochemistry .

Efficiency and Speed

  • This compound-Tetrafluorophenyl Ester : Conjugates with peptides/proteins (e.g., albumin, RGD) in 10 minutes at 40–50°C with radiochemical yields of 25–43% .
  • [18F]Succinimidyl-4-Fluorobenzoate ([18F]SFB) : Requires multi-step synthesis and HPLC purification, resulting in lower yields and longer synthesis times .

Stability

  • The tetrafluorophenyl ester derivative of this compound exhibits enhanced stability at higher pH (e.g., in physiological conditions), reducing premature hydrolysis compared to other esters .

Versatility

  • Derivatives like FNEM (N-(2-aminoethyl)maleimide-6-fluoronicotinic acid) enable site-specific labeling of thiol-containing biomolecules, achieving >80% conjugation efficiency under optimized conditions .

Data Tables

Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives

Compound Substituents Molecular Weight (g/mol) Key Application Radiochemical Yield
This compound F (6), COOH (3) 141.10 PET tracer synthesis 25–43%
6-(Difluoromethoxy)nicotinic acid OCF₂ (6), COOH (3) 189.12 Structural analog N/A
5-Bromo-2-fluoronicotinic acid Br (5), F (2), COOH (3) ~220.00 Crystallography N/A
5-Fluoropyridine-2-carboxylic acid F (5), COOH (2) 141.10 Melanoma theranostics Not reported

Table 2: Radiolabeling Performance of Prosthetic Groups

Prosthetic Group Conjugation Time Temperature Radiochemical Yield Stability Advantage
This compound-TFP ester 10 minutes 40–50°C 25–43% High pH stability
[18F]Succinimidyl-4-Fluorobenzoate (SFB) >60 minutes N/A 10–20% Lower pH tolerance

Biological Activity

6-Fluoronicotinic acid (6-FNA), a derivative of nicotinic acid, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound, with the chemical formula C6_6H4_4FNO2_2 and CAS number 403-45-2, has garnered attention due to its potential as a building block for active pharmaceutical ingredients (APIs), particularly in the development of radiopharmaceuticals and targeted therapies.

PropertyValue
Molecular Weight 141.10 g/mol
Melting Point 144 – 148 °C
Appearance White powder
Purity >98%

1. Radiopharmaceutical Development

This compound is utilized as a prosthetic group in the labeling of biomolecules for positron emission tomography (PET). Recent studies have demonstrated its effectiveness in synthesizing radiolabeled compounds that target specific proteins, enhancing imaging capabilities in oncology.

  • A study reported the successful synthesis of 6-[18^{18}F]fluoronicotinic acid conjugated to peptides, achieving high radiochemical yields (25-43%) within a short reaction time (30-45 minutes) at moderate temperatures (40-50 °C) . This rapid labeling method facilitates the development of imaging agents that can delineate tumors effectively.

2. Targeted Cancer Therapies

Research indicates that derivatives of this compound are being explored for their potential in treating various cancers. For instance, a quinoline-8-yl-nicotinamide derivative synthesized from 6-FNA has shown promise in preclinical studies for pancreatic cancer treatment .

  • In vitro studies have highlighted the binding specificity of radiolabeled compounds derived from 6-FNA to malignant tissues, suggesting their utility in targeted therapies . The binding studies demonstrated high focal binding in cancerous tissues, which could lead to improved therapeutic outcomes.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Its ability to act as a ligand for certain receptors and enzymes enhances its pharmacological profile.

  • Binding Affinity : The compound's interaction with fatty acid binding protein 3 (FABP3) has been characterized through immunofluorescence staining, confirming its potential as a targeting agent in cancer therapy .

Case Studies

  • PET Imaging with Conjugated Peptides
    • A recent study utilized 6-[18^{18}F]fluoronicotinic acid to label peptides targeting prostate-specific membrane antigen (PSMA). The imaging results indicated clear tumor delineation with minimal background activity, showcasing the efficacy of this approach in clinical settings .
  • Synthesis and Characterization
    • The synthesis of fluorinated compounds using 6-FNA has been optimized for better yields and efficiency. Researchers have reported improvements in the preparation methods, leading to enhanced conjugation efficiency with proteins and peptides .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoronicotinic acid, and how can researchers validate the purity of the product?

  • Methodological Answer : A widely used synthesis involves permanganate oxidation of 2-fluoro-6-methylpyridine (XVIII) under controlled acidic conditions to yield this compound (XIX) . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/19^19F NMR and mass spectrometry (e.g., ESI-MS). Quantitative purity (>95%) is critical for downstream applications like radiochemistry .

Q. What is the role of this compound derivatives in fluorine-18 labeling of biomolecules?

  • Methodological Answer : this compound-2,3,5,6-tetrafluorophenyl ester ([18^{18}F]F-Py-TFP) serves as a prosthetic group for indirect 18^{18}F labeling. It reacts efficiently with primary amines on peptides/proteins (e.g., albumin, PSMA-targeting peptides) under mild conditions (40–50°C, 10 minutes), achieving radiochemical yields of 25–43% . This method avoids harsh direct fluorination conditions, preserving biomolecule functionality .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound-based prosthetic groups with diverse biomolecules?

  • Methodological Answer : Optimization requires balancing reaction parameters:

  • Temperature : 40–50°C minimizes thermal degradation while ensuring reactivity .

  • pH : Neutral to slightly basic conditions (pH 7.5–8.5) favor nucleophilic substitution with lysine residues.

  • Molar Ratio : A 2:1 molar excess of [18^{18}F]F-Py-TFP to biomolecule improves yield without excessive byproducts .

  • Example : For [18^{18}F]DCFPyL, a 10-minute reaction at 45°C achieved 43% radiochemical yield .

    BiomoleculeReaction Temp (°C)Time (min)Radiochemical Yield (%)
    Albumin501025–30
    c(RGDfK)401035–40
    DCFPyL451040–43
    Data synthesized from

Q. How does indirect fluorination using this compound compare to direct 18^{18}F labeling in terms of radiochemical stability and clinical applicability?

  • Methodological Answer : Indirect labeling via this compound derivatives offers superior stability compared to direct methods, particularly for peptides prone to defluorination in vivo. For example, [18^{18}F]albumin conjugates retained >90% stability in serum over 4 hours, whereas direct fluorination of antibodies often results in <50% stability . However, indirect methods require additional purification steps (e.g., size-exclusion chromatography) to remove unreacted prosthetic groups .

Q. How should researchers address discrepancies in radiochemical yields when scaling up conjugation reactions?

  • Methodological Answer : Yield variations often stem from batch-to-batch differences in precursor purity or reaction scaling. Mitigation strategies include:

  • Precursor Quality Control : Validate tetrafluorophenyl ester purity via HPLC before use.
  • Reactor Design : Use microfluidic systems for consistent mixing and temperature control in scaled reactions .
  • Statistical Analysis : Apply factorial design experiments to identify critical variables (e.g., solvent, agitation rate) impacting yield .

Q. What advanced analytical techniques are required to confirm the identity and purity of this compound conjugates?

  • Methodological Answer : Beyond standard NMR and MS, researchers should use:

  • Radio-TLC/HPLC : Quantify radiochemical purity and detect free 18^{18}F-fluoride.
  • Size-Exclusion Chromatography (SEC) : Assess aggregation or fragmentation of labeled proteins.
  • Competitive Binding Assays : Validate biological activity (e.g., αvβ3 integrin binding for [18^{18}F]c(RGDfK)) .

Q. Experimental Design and Data Analysis

Q. How to design an experiment evaluating the impact of this compound prosthetic groups on tumor targeting efficiency?

  • Methodological Answer :

Comparative Groups : Label the same peptide (e.g., RGD) using direct fluorination vs. This compound.

In Vivo PET Imaging : Quantify tumor-to-background ratios in xenograft models.

Ex Vivo Biodistribution : Measure %ID/g in tumors and critical organs (e.g., kidneys) at 1, 2, and 4 hours post-injection.

Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare groups.
Reference: Basuli et al. demonstrated 2.5-fold higher tumor-to-kidney ratios for indirect labeling .

Q. How to resolve contradictions in reported radiochemical yields for this compound-based conjugates?

  • Methodological Answer : Contradictions may arise from differences in precursor batches or reaction setups. Researchers should:

  • Replicate Published Protocols : Precisely follow temperature, solvent (e.g., DMF vs. acetonitrile), and purification steps from literature .
  • Cross-Validate with Orthogonal Methods : Compare radio-TLC and SEC results to ensure consistency.
  • Report Detailed Metadata : Include precursor lot numbers, equipment calibration dates, and ambient conditions in publications .

Properties

IUPAC Name

6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDLCTNVHJEBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287610
Record name 6-Fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-45-2
Record name 403-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoronicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of KMnO4 (284 mg, 1.8 mmol) in H2O (50 mL) was added 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol) at room temperature. The reaction mixture was then heated to 100° C. for 4 h. The resulting precipitate was filtered and discarded. The aqueous solution was washed with 3:2, hexane: ethyl acetate (2×20 mL), acidified with 2N HCl, then extracted with ethyl acetate (3×20 mL). The organic extracts were combined and washed with H2O and brine, dried over anhydrous Na2SO4. The solvent was evaporated in vacuo to give 6-fluoronicotinic acid (30 mg) as a white solid. The title compound was prepared from 6-fluoronicotinic acid and 4-ethoxy-2-nitroaniline as a yellow solid as described in Example 15. 1H NMR (CDCl3): 11.09 (bs, 1H), 8.88 (d, J=2.4, 1H), 8.81 (d, J=9.3, 1H), 8.42-8.35 (m, 1H), 7.74 (d, J=3.3, 1H), 7.33-7.29 (m, 1H), 7.13-7.10 (m, 1H), 4.11 (q, J=7.2, 2H), 1.47 (t, J=7.2, 3H).
Name
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of the 2-fluoro-5-methylpyridine (30 g) in water (1.2 L) was stirred with a mechanical stirrer, potassium permanganate (100 g) was added in portions and the mixture heated to 100° C. When the characteristic purple color of the mixture faded to black, another portion of potassium permanganate (50 g) was added and the mixture was then stirred at 100° C. for 4.5 hours. The mixture was filtered hot, the filtrate was cooled and extracted with ether to remove unreacted starting material. The aqueous layer was neutralized to pH 7 with concentrated HCl and concentrated to a volume of 350 mL. The pH was lowered by addition of concentrated HCl to pH 4-2 at which point a large amount of precipitate appeared. The precipitate was filtered and the aqueous layer was extracted with ethyl acetate (500 mL). The organic layer was dried, evaporated, and the solids combined to give 2-fluoropyridine-5-carboxylic acid (17.1 g) as a colorless solid having a melting point of 275°-278° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-methylpyridine (75 g, 693 mmol) in 42% tetrafluoroboric acid (291 ml) was added a solution of sodium nitrite (47.8 g, 693 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. After the reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure and the residue was distilled away to give 2-fluoro-5-methylpyridine (30.4 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C. and 2-fluoro-5-methylpyridine (30.4 g, 274 mmol) was added. The mixture was heated under reflux for 4.5 hrs. Insoluble material was filtered off with celite from the reaction solution, and the filtrate was concentrated to 200 ml. Then, 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 6-fluoro-3-pyridinecarboxylic acid (10.58 g, 11%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoronicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Fluoronicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Fluoronicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Fluoronicotinic acid
Reactant of Route 6
6-Fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.